

Application Note: High-Throughput Quantification of Triacylglycerols using Shotgun Lipidomics with Tripentadecanoin-d5

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Compound of Interest		
Compound Name:	Tripentadecanoin-d5	
Cat. No.:	B15557102	Get Quote

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Introduction

Lipidomics, the large-scale study of lipids in biological systems, is a rapidly expanding field crucial for understanding cellular physiology and pathology. Triacylglycerols (TGs) are a major class of lipids that serve as the primary form of energy storage in eukaryotes. Dysregulation of TG metabolism is implicated in numerous diseases, including obesity, type 2 diabetes, and cardiovascular disease. Shotgun lipidomics, a direct-infusion mass spectrometry approach, offers a high-throughput method for the comprehensive analysis of the lipidome without the need for prior chromatographic separation.[1][2] This application note details a robust workflow for the accurate quantification of triacylglycerol species in biological samples using shotgun lipidomics, employing **Tripentadecanoin-d5** as an internal standard for precise and reliable measurement.

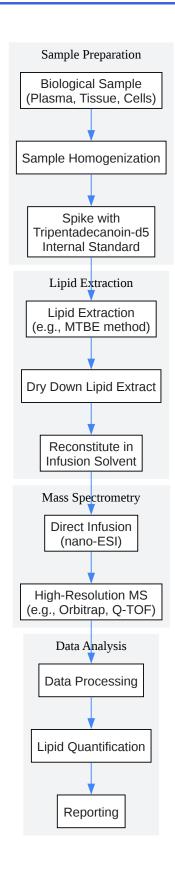
The use of a deuterated internal standard, such as **Tripentadecanoin-d5**, is critical for correcting for variations in lipid extraction efficiency and ionization suppression effects in the mass spectrometer, thereby ensuring high-quality quantitative data.[3] This workflow is applicable to a variety of biological matrices, including plasma, serum, tissues, and cell cultures, making it a versatile tool for basic research, clinical diagnostics, and drug development.



Experimental Workflow Overview

The shotgun lipidomics workflow for triacylglycerol quantification can be summarized in the following key steps: sample homogenization, lipid extraction with the addition of the **Tripentadecanoin-d5** internal standard, direct infusion into a high-resolution mass spectrometer, and data analysis for lipid identification and quantification.





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Figure 1: Shotgun Lipidomics Workflow for Triacylglycerol Quantification.



Protocols

Materials and Reagents

- Tripentadecanoin-d5 (TG(15:0/15:0/15:0)-d5) internal standard
- Chloroform (HPLC grade)
- Methanol (HPLC grade)
- Methyl-tert-butyl ether (MTBE) (HPLC grade)
- Water (LC-MS grade)
- · Ammonium acetate
- Isopropanol (HPLC grade)
- Butylated hydroxytoluene (BHT)
- Glass vials and tubes
- Nitrogen gas evaporator
- · Vortex mixer
- Centrifuge

Sample Preparation

- Tissue Samples: Weigh 10-20 mg of frozen tissue and homogenize in 1 mL of cold phosphate-buffered saline (PBS).
- Plasma/Serum Samples: Use 10-50 μL of plasma or serum directly.
- Cell Culture Samples: Harvest approximately 1x10^6 cells, wash with cold PBS, and resuspend in 1 mL of PBS.

Lipid Extraction (MTBE Method)



The Methyl-tert-butyl ether (MTBE) based extraction is a widely used method for lipidomics.[4] [5]

- To the homogenized sample, add a known amount of **Tripentadecanoin-d5** internal standard. The amount should be optimized based on the expected concentration of TGs in the sample but a typical starting point is 10-100 pmol.
- Add 1.5 mL of methanol to the sample.
- Add 5 mL of MTBE.
- · Vortex the mixture vigorously for 10 minutes.
- Add 1.25 mL of water to induce phase separation.
- Vortex for 1 minute and then centrifuge at 1,000 x g for 10 minutes.
- Carefully collect the upper organic phase, which contains the lipids, and transfer it to a new glass tube.
- Dry the lipid extract under a gentle stream of nitrogen gas.
- Store the dried lipid extract at -80°C until mass spectrometry analysis.

Mass Spectrometry Analysis

- Reconstitution: Reconstitute the dried lipid extract in 100 μL of infusion solvent (e.g., methanol/chloroform 1:1, v/v with 5 mM ammonium acetate).
- Direct Infusion: Introduce the lipid extract directly into the mass spectrometer using a nanoelectrospray ionization (nano-ESI) source.[1]
- Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF instrument, for accurate mass measurements.
- Acquisition Mode: Acquire data in positive ion mode for the detection of triacylglycerols as [M+NH4]+ adducts.



- MS Scan: Perform a full scan MS analysis over a mass range of m/z 300-1200.
- MS/MS Fragmentation: For structural confirmation, perform data-dependent MS/MS analysis
 on the most abundant precursor ions.

Data Analysis and Quantification

- Lipid Identification: Identify triacylglycerol species based on their accurate mass-to-charge ratio (m/z) and characteristic fragmentation patterns from MS/MS spectra.
- Quantification: Calculate the concentration of each triacylglycerol species by comparing the
 peak intensity of the endogenous lipid to the peak intensity of the Tripentadecanoin-d5
 internal standard. The following formula can be used:

Concentration of TG = (Peak Area of Endogenous TG / Peak Area of **Tripentadecanoin-d5**)
* Known Concentration of **Tripentadecanoin-d5**

Data Presentation

The following tables present representative quantitative data for triacylglycerol species in human plasma, as an example of the data that can be generated using this workflow. Please note that these are illustrative values and actual concentrations will vary depending on the sample type and experimental conditions.

Table 1: Concentration of Major Triacylglycerol Species in Human Plasma

Triacylglycerol Species	Sum Composition	Representative Concentration (µmol/L)
TG(50:1)	C50:1	150.5 ± 25.2
TG(50:2)	C50:2	180.3 ± 30.1
TG(52:2)	C52:2	250.8 ± 42.0
TG(52:3)	C52:3	280.1 ± 46.9
TG(54:3)	C54:3	210.6 ± 35.3
TG(54:4)	C54:4	190.4 ± 31.9



Data are presented as mean ± standard deviation and are for illustrative purposes.[4]

Table 2: Fatty Acid Composition of Triacylglycerols in Human Plasma

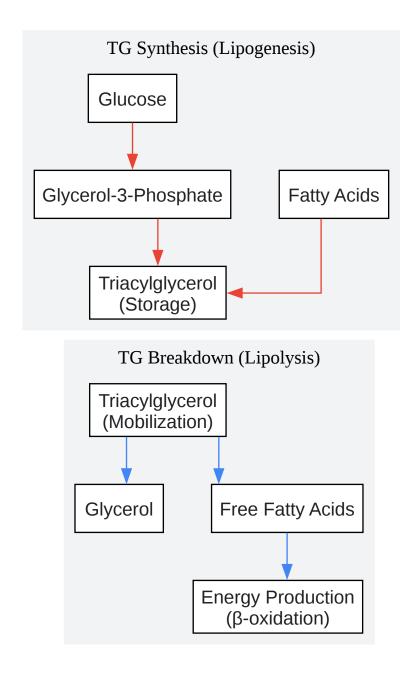
Fatty Acid	Representative Composition (%)
16:0 (Palmitic acid)	25.3
18:0 (Stearic acid)	5.2
18:1 (Oleic acid)	45.1
18:2 (Linoleic acid)	18.9
20:4 (Arachidonic acid)	1.5
Others	4.0

Data are for illustrative purposes.[4]

Signaling Pathway

Triacylglycerols play a central role in energy metabolism, being synthesized and stored in times of energy surplus and mobilized during periods of energy demand.





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Figure 2: Central Role of Triacylglycerols in Energy Metabolism.

Conclusion

The shotgun lipidomics workflow utilizing **Tripentadecanoin-d5** as an internal standard provides a rapid, robust, and reliable method for the quantification of triacylglycerols in various biological samples. This high-throughput approach is invaluable for researchers and scientists in understanding the role of lipid metabolism in health and disease, and for drug development



professionals in assessing the impact of therapeutic interventions on lipid profiles. The detailed protocol and representative data presented here serve as a comprehensive guide for the implementation of this powerful analytical technique.

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